molecular formula C18H30N2 B10884723 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

Cat. No.: B10884723
M. Wt: 274.4 g/mol
InChI Key: MRBQLCOLPYREOZ-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine is a piperazine derivative featuring a bicyclo[2.2.1]heptane (norbornane) ring and a cyclohex-3-en-1-ylmethyl substituent. Piperazine derivatives are widely studied for their ability to interact with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes, making them candidates for treating neurological disorders and cancer .

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine

InChI

InChI=1S/C18H30N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-2,15-18H,3-14H2

InChI Key

MRBQLCOLPYREOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine involves multiple steps, typically starting with the preparation of the bicyclic and piperazine precursors. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions using halogenated derivatives and strong nucleophiles.

These reactions often result in the formation of derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine exerts its effects involves interaction with specific molecular targets. These interactions often modulate biological pathways, leading to various physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and biological differences between the target compound and related piperazine derivatives:

Key Comparative Insights

Structural Impact on Reactivity and Binding :

  • The cyclohex-3-en-1-ylmethyl group in the target compound introduces unsaturation, which may enhance π-π interactions with aromatic residues in biological targets compared to saturated analogs (e.g., cyclopentyl or cyclohexyl derivatives) .
  • Bicyclo[2.2.1]heptane systems confer rigidity, improving selectivity for receptors with sterically constrained binding pockets. This contrasts with flexible substituents like the naphthalenylmethyl group in , which prioritizes aromatic stacking .

Synthetic Approaches :

  • Synthesis of the target compound likely involves alkylation of piperazine with bicyclo[2.2.1]hept-2-yl and cyclohex-3-en-1-ylmethyl halides, similar to methods described for 1-(3-bromobenzyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine .
  • In contrast, benzyl- or naphthalenyl-substituted analogs require additional steps, such as sulfonylation or coupling reactions, to introduce bulkier aromatic groups .

Biological Activity Profiles: Antitumor Potential: Compounds with bicyclic systems (e.g., and ) show sigma receptor affinity, which is linked to cancer cell apoptosis. The target compound’s bicyclo[2.2.1]heptane moiety may similarly disrupt tumor proliferation pathways . Neuroactive Effects: Piperazine derivatives with smaller substituents (e.g., cyclopentyl in ) are predicted to modulate CNS receptors more effectively due to reduced steric bulk .

Pharmacokinetic Considerations :

  • The cyclohexene group in the target compound may improve metabolic stability compared to fully saturated analogs, as unsaturation can resist enzymatic oxidation .
  • Halogenated derivatives (e.g., 3-bromobenzyl in ) exhibit prolonged half-lives due to decreased CYP450-mediated metabolism .

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